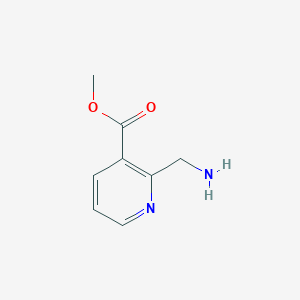

Methyl 2-(aminomethyl)nicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(aminomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKGZGDTIQDIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437436 | |

| Record name | Methyl 2-(aminomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734510-19-1 | |

| Record name | Methyl 2-(aminomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for Methyl 2-(aminomethyl)nicotinate, a key building block in pharmaceutical research and development. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication. The presented methods are the amination of a chlorinated intermediate and the reduction of a nitrile precursor. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a practical resource for the laboratory-scale preparation of this important molecule.

Introduction

This compound is a valuable bifunctional molecule incorporating both a primary amine and a methyl ester on a pyridine scaffold. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. Its application spans various therapeutic areas, acting as a crucial intermediate in the development of novel drug candidates. This guide will explore the most viable and documented synthetic strategies to obtain this compound.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below.

Route 1: Synthesis via Chlorination and Amination

This pathway involves a two-step sequence starting from commercially available 2-methylnicotinate methyl ester. The first step is the chlorination of the methyl group to form the key intermediate, Methyl 2-(chloromethyl)nicotinate. The subsequent step involves the displacement of the chloride with an amino group to yield the final product.

Caption: Synthetic workflow for Route 1.

The initial step involves the chlorination of 2-methylnicotinate methyl ester. This transformation can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) followed by phosphorus oxychloride (POCl3)[1].

Experimental Protocol:

To a 250 mL single-neck reaction flask, add 2-methyl nicotinate methyl ester (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL). The mixture is stirred overnight at room temperature. Following this, the pH is adjusted to 7-8 with a saturated sodium bicarbonate solution. The organic layer is extracted with dichloromethane (2 x 50 mL), and the combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting residue is then treated with phosphorus oxychloride (60 mL) and refluxed with stirring for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully poured into ice water and neutralized to a weakly alkaline pH with solid sodium carbonate. The aqueous layer is extracted with ethyl acetate (3 x 60 mL). The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to yield Methyl 2-(chloromethyl)nicotinate as an orange oil[1].

| Parameter | Value | Reference |

| Yield | 16% (1.94 g) | [1] |

| Appearance | Orange oil | [1] |

The Gabriel synthesis is a well-established method for the conversion of primary alkyl halides to primary amines, utilizing potassium phthalimide[2]. This method is advantageous as it prevents over-alkylation, a common side reaction when using ammonia directly.

Experimental Protocol:

-

Alkylation: In a suitable flask, dissolve Methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent such as DMF. Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Hydrazinolysis: Once the alkylation is complete, the solvent is removed under reduced pressure. The resulting N-alkylated phthalimide is then dissolved in ethanol or methanol. Hydrazine hydrate is added to the solution, and the mixture is refluxed. This step cleaves the phthalimide group, releasing the desired primary amine. The phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration.

-

Work-up and Purification: After removing the phthalhydrazide, the filtrate is concentrated. The residue is then subjected to an appropriate work-up, which may include an acid-base extraction to isolate the amine. The crude product can be further purified by column chromatography or crystallization to yield pure this compound.

| Parameter | Typical Value |

| Yield | Moderate to good |

| Purity | High after purification |

Route 2: Synthesis via Reduction of a Nitrile Intermediate

An alternative approach to this compound involves the reduction of a nitrile precursor, Methyl 2-cyanonicotinate. This method offers a more direct route to the aminomethyl group.

Caption: Synthetic workflow for Route 2.

Catalytic hydrogenation is a common and effective method for the reduction of nitriles to primary amines. A variety of catalysts and reaction conditions can be employed.

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl 2-cyanonicotinate in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

-

Catalyst Addition: A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired level. The reaction mixture is stirred vigorously at a specific temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Work-up and Purification: The catalyst is carefully removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography or by formation and subsequent recrystallization of a salt, such as the hydrochloride salt.

| Parameter | Typical Value |

| Yield | Good to excellent |

| Purity | High after purification |

Data Summary

The following table summarizes the key quantitative data for the synthesis of Methyl 2-(chloromethyl)nicotinate as described in Route 1. Data for the subsequent amination step and for Route 2 are dependent on the specific conditions and catalyst chosen and are therefore presented as typical expected outcomes.

| Reaction Step | Starting Material | Product | Yield | Reference |

| Route 1, Step 1 | 2-Methylnicotinate Methyl Ester | Methyl 2-(chloromethyl)nicotinate | 16% | [1] |

| Route 1, Step 2 | Methyl 2-(chloromethyl)nicotinate | This compound | Moderate to good | General Method |

| Route 2 | Methyl 2-cyanonicotinate | This compound | Good to excellent | General Method |

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Route 1, a two-step process involving chlorination and subsequent amination, is a feasible approach, although the initial chlorination step has a reported low yield. Route 2, the direct reduction of a nitrile precursor, is likely to be a more efficient and higher-yielding alternative, though it requires access to the appropriate nitrile starting material and hydrogenation equipment. The choice of synthetic route will ultimately depend on the availability of starting materials, laboratory capabilities, and desired scale of production. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for researchers engaged in the synthesis of this and related compounds.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(aminomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 2-(aminomethyl)nicotinate and its hydrochloride salt. Due to the limited availability of public data, this document also outlines a plausible synthetic route and discusses the properties of structurally related compounds to infer potential characteristics. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. All quantitative data is summarized in structured tables, and a detailed experimental workflow for a potential synthesis is provided, accompanied by a Graphviz visualization.

Chemical and Physical Properties

This compound is a pyridine derivative with a methyl ester and an aminomethyl group at the 2 and 3 positions, respectively. It is commercially available as both a free base and a hydrochloride salt. The hydrochloride salt is generally preferred for its increased stability and solubility in aqueous solutions.

Table 1: Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | methyl 2-(aminomethyl)pyridine-3-carboxylate | N/A |

| CAS Number | 734510-19-1 (free base) | [1] |

| 151509-01-2 (hydrochloride) | [2][3] | |

| Molecular Formula | C₈H₁₀N₂O₂ (free base) | [1] |

| C₈H₁₁ClN₂O₂ (hydrochloride) | [2][3] | |

| Molecular Weight | 166.18 g/mol (free base) | [1] |

| 202.64 g/mol (hydrochloride) | [2][3] | |

| SMILES | O=C(OC)C1=C(CN)N=CC=C1 (free base) | [1] |

| O=C(OC)C1=C(CN)N=CC=C1.[H]Cl (hydrochloride) | [2] | |

| InChI | InChI=1S/C8H10N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5,9H2,1H3 (free base) | N/A |

| InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5,9H2,1H3;1H (hydrochloride) | [3] |

Table 2: Physical Properties

| Property | This compound (Free Base) | This compound HCl | Source |

| Appearance | Data not available | White to off-white solid | [3] |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | Data not available | |

| Storage Conditions | Sealed in dry, 2-8°C | Inert atmosphere, 2-8°C | [1][2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and patent literature for related compounds. A potential two-step synthesis starting from Methyl 2-methylnicotinate is outlined below.

2.1. Proposed Synthesis of this compound

The proposed synthesis involves the radical bromination of the methyl group of Methyl 2-methylnicotinate, followed by nucleophilic substitution with an amine source.

Step 1: Bromination of Methyl 2-methylnicotinate

This step involves the free-radical bromination of the methyl group at the 2-position of the pyridine ring.

-

Reaction: Methyl 2-methylnicotinate is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride. The reaction is typically carried out under reflux with irradiation by a light source to facilitate the initiation of the radical chain reaction.

-

Work-up: After the reaction is complete, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude product, Methyl 2-(bromomethyl)nicotinate, can be purified by column chromatography.

Step 2: Amination of Methyl 2-(bromomethyl)nicotinate

The bromo derivative is then converted to the desired amino compound.

-

Reaction: Methyl 2-(bromomethyl)nicotinate is dissolved in a suitable solvent like dichloromethane or THF. A solution of ammonia in a solvent like methanol or a protected amine source is added, and the reaction is stirred at room temperature. The use of a protected amine, such as phthalimide followed by deprotection, can prevent over-alkylation.

-

Work-up: The reaction mixture is washed with water to remove any inorganic salts. The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Purification can be achieved through column chromatography.

2.2. Experimental Workflow Diagram

References

Technical Guide: Methyl 2-(aminomethyl)nicotinate

CAS Number: 734510-19-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(aminomethyl)nicotinate, a pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. This document compiles available data on its chemical and physical properties, synthesis, and safety information.

Chemical and Physical Properties

This compound is a heterocyclic compound containing a pyridine ring, an aminomethyl group, and a methyl ester group. Limited publicly available data on its specific physical and chemical properties exists. However, based on its structure and data for its hydrochloride salt, the following information can be inferred and is presented for reference.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| CAS Number | 734510-19-1 | N/A |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Solid (inferred) | N/A |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| CAS Number (HCl Salt) | 151509-01-2 | [1] |

| Molecular Formula (HCl Salt) | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight (HCl Salt) | 202.64 g/mol | [1] |

| Appearance (HCl Salt) | White to off-white solid | N/A |

| Storage Conditions (HCl Salt) | Inert atmosphere, 2-8°C | [1] |

Synthesis

A general workflow for a potential synthesis is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are not available in the reviewed public literature. Researchers interested in working with this compound would need to develop or adapt protocols based on standard procedures for similar nicotinic acid derivatives.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Research on related nicotinic acid derivatives suggests potential for a range of biological activities, but this has not been specifically demonstrated for this compound.[2] Therefore, a diagram of a signaling pathway cannot be provided.

Spectroscopic Data

Safety and Handling

Specific safety and handling data for this compound is limited. For its hydrochloride salt, it is recommended to handle it under an inert atmosphere. As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive literature search or a formal risk assessment. Researchers should consult original research articles and safety data sheets before handling this chemical.

References

The Enigmatic Mechanism of Methyl 2-(aminomethyl)nicotinate: A Case of Undisclosed Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for the mechanism of action, biological targets, and signaling pathways of Methyl 2-(aminomethyl)nicotinate have yielded no specific scientific data. The information available is limited to its sale by chemical suppliers for research purposes, with no accompanying pharmacological or biological activity documentation.

Therefore, this technical guide will address the known mechanism of action of the closely related and well-studied compound, Methyl nicotinate , as a proxy. It is crucial to note that the addition of an aminomethyl group at the 2-position of the pyridine ring, as in this compound, could significantly alter the compound's biological and pharmacological properties. The following information should be considered as a potential starting point for investigation, not as a direct representation of this compound's activity.

Unraveling the Vasodilatory Action of Methyl Nicotinate

Methyl nicotinate is a methyl ester of nicotinic acid (niacin) and is commonly used as a topical rubefacient, inducing localized redness and warming of the skin.[1] This effect is a result of its potent vasodilatory properties.[1][2] The primary mechanism underlying this action is believed to be mediated by the release of prostaglandins and the involvement of local sensory nerves.[3]

Core Mechanism: Prostaglandin-Mediated Vasodilation

Upon topical application, methyl nicotinate penetrates the stratum corneum and is hydrolyzed in the dermis to nicotinic acid and methanol.[2] The vasodilatory response is thought to be primarily initiated by the release of prostaglandin D2 (PGD2).[2][4][5] Prostaglandins are potent, locally acting signaling molecules that play a crucial role in inflammation and the regulation of blood flow.[2]

Studies in human subjects have demonstrated that the cutaneous vasodilation induced by methyl nicotinate can be significantly suppressed by inhibitors of prostaglandin biosynthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs).[3] This strongly indicates that the vascular effects of methyl nicotinate are dependent on the cyclooxygenase (COX) pathway, which is responsible for prostaglandin synthesis. The released prostaglandins then act on vascular smooth muscle cells, leading to relaxation and an increase in cutaneous blood flow.[2]

The Role of Local Sensory Nerves

In addition to the prostaglandin pathway, local sensory nerves have been implicated in the vasodilatory action of methyl nicotinate.[3] Application of local anesthetics, such as a lidocaine/prilocaine mixture, has been shown to reduce the methyl nicotinate-induced increase in skin perfusion.[3] This suggests that the activation of sensory nerves contributes to the overall vasodilatory response, potentially through the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), a known potent vasodilator.[6]

Nitric Oxide Pathway: No Direct Involvement

Interestingly, studies have shown that the nitric oxide (NO) pathway does not appear to be directly involved in the vasodilatory effects of methyl nicotinate.[3] The application of L-NMMA (a nitric oxide synthase inhibitor) did not affect the microvascular response to topical methyl nicotinate, indicating that its mechanism is distinct from many other vasodilators that rely on the NO-sGC-cGMP pathway.[3]

Quantitative Data Summary

The following table summarizes the quantitative findings from a key study investigating the mechanism of methyl nicotinate-induced vasodilation.

| Inhibitor | Pathway Targeted | Reduction in Methyl Nicotinate-Induced Perfusion Increase | p-value |

| NSAID | Cyclooxygenase (Prostaglandin synthesis) | 82% | < 0.01 |

| Lidocaine/Prilocaine | Local sensory nerves | 32% | < 0.01 |

| L-NMMA | Nitric Oxide Synthase | No significant effect | - |

| Data adapted from a study on the skin blood flow response to topically applied methyl nicotinate.[3] |

Experimental Protocols

In Vivo Assessment of Methyl Nicotinate-Induced Vasodilation

A common method to evaluate the vasodilatory effects of topical methyl nicotinate involves the use of laser speckle contrast imaging (LSCI) or laser Doppler flowmetry (LDF) to measure changes in skin microcirculation.[3][7][8]

Protocol Outline:

-

Subject Preparation: Healthy volunteers are acclimated to a temperature-controlled room. Baseline skin blood flow is measured on a defined area of the skin, typically the forearm.[7][8]

-

Inhibitor Application (for mechanistic studies): To investigate the involvement of specific pathways, selective inhibitors can be applied to the test areas before the application of methyl nicotinate. For example:

-

Methyl Nicotinate Application: A solution of methyl nicotinate (e.g., 100 mM in an aqueous solution) is applied to the skin via a saturated patch.[7]

-

Measurement of Microvascular Response: Following the application of methyl nicotinate, the skin blood flow is continuously monitored using LSCI or LDF for a defined period (e.g., 60 minutes).[7]

-

Data Analysis: The increase in skin perfusion is quantified and compared between control and inhibitor-treated sites to determine the contribution of each pathway.[3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed signaling pathway for Methyl Nicotinate-induced vasodilation.

Caption: Experimental workflow for investigating the mechanism of Methyl Nicotinate.

References

- 1. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 5. Methyl nicotinate | 93-60-7 | Benchchem [benchchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

Navigating the Bioactivity of Nicotinic Acid Derivatives: A Technical Guide Focused on the Methyl 2-(aminomethyl)nicotinate Scaffold

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific biological activity data for Methyl 2-(aminomethyl)nicotinate. This technical guide, therefore, focuses on the known biological activities of structurally related compounds, particularly derivatives of 2-aminonicotinamide and other substituted nicotinic acid esters. The experimental protocols and quantitative data presented herein are derived from studies on these analogs and are intended to provide a contextual framework for researchers and drug development professionals interested in the potential of the this compound scaffold.

Introduction to the Nicotinate Scaffold in Drug Discovery

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. The pyridine ring of the nicotinate structure serves as a versatile scaffold for the development of novel therapeutic agents. Modifications to this core structure have led to the discovery of compounds with antifungal, antibacterial, anti-inflammatory, and vasodilatory properties. While direct biological data for this compound is not presently available, the analysis of its close structural relatives provides valuable insights into its potential pharmacological profile and avenues for future research.

Biological Activities of Structurally Related Compounds

Research into derivatives of the nicotinic acid core has revealed significant potential in several therapeutic areas. Notably, 2-aminonicotinamide and N-substituted nicotinamide derivatives have demonstrated potent biological effects.

Antifungal Activity of 2-Aminonicotinamide Derivatives

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity. These compounds were designed based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a crucial pathway for fungal cell wall integrity.

Several of these compounds exhibited potent activity against a range of fungal pathogens, including fluconazole-resistant strains. For instance, compounds 11g and 11h from a specific study displayed excellent activity against Candida albicans and broad-spectrum activity against other pathogenic fungi.[1] Further investigation into the mechanism of action for compound 11g indicated that it targets the fungal cell wall and reduces the content of GPI-anchored proteins on the cell surface.[1]

Anti-inflammatory Activity of Nicotinate Derivatives

In the realm of anti-inflammatory research, novel series of nicotinic acid derivatives have been synthesized and assessed for their inhibitory effects on cyclooxygenase (COX) enzymes. Certain compounds demonstrated highly potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain. The anti-inflammatory potential of these compounds was further confirmed in vivo using the carrageenan-induced rat paw edema model.

Quantitative Data on Related Compounds

The following tables summarize the quantitative biological activity data for derivatives structurally related to this compound.

Table 1: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives

| Compound | Organism | MIC₈₀ (µg/mL) | Reference |

| 11g | Candida albicans | 0.0313 | [1] |

| 11h | Candida albicans | 0.0313 | [1] |

| 11g | Fluconazole-resistant C. albicans | 0.0313 - 2.0 | [1] |

| 11h | Fluconazole-resistant C. albicans | 0.0313 - 2.0 | [1] |

| 11g | C. parapsilosis | 0.0313 - 2.0 | [1] |

| 11h | C. parapsilosis | 0.0313 - 2.0 | [1] |

| 11g | C. glabrata | 0.0313 - 2.0 | [1] |

| 11h | C. glabrata | 0.0313 - 2.0 | [1] |

| 11g | Cryptococcus neoformans | 0.0313 - 2.0 | [1] |

| 11h | Cryptococcus neoformans | 0.0313 - 2.0 | [1] |

Experimental Protocols for Key Assays

The following are representative experimental methodologies employed in the evaluation of the biological activities of nicotinic acid derivatives.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) for antifungal compounds are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antifungal Susceptibility Testing:

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminomethyl)nicotinate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. Their structural motif, featuring a pyridine ring with a reactive aminomethyl group and a methyl ester, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to these valuable building blocks, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways. The methodologies presented are drawn from established literature and are intended to equip researchers with the practical knowledge required for the successful synthesis and derivatization of these compounds.

Core Synthetic Strategies

The synthesis of this compound and its derivatives can be primarily achieved through two main pathways, each commencing from a different precursor:

-

The Gabriel Synthesis Route: This classic method for preparing primary amines is adapted to start from methyl 2-methylnicotinate. The key steps involve the radical bromination of the methyl group, followed by the introduction of the amino functionality via a phthalimide intermediate.

-

The Reductive Amination Route: This pathway begins with the oxidation of methyl 2-methylnicotinate to methyl 2-formylnicotinate. The resulting aldehyde is then converted to the desired amine through the formation of an imine and subsequent reduction.

This guide will now delve into the detailed experimental procedures for each of these synthetic routes.

Experimental Protocols

Route 1: Gabriel Synthesis Pathway

This pathway is a robust method for the synthesis of the primary amine, this compound.

Workflow of the Gabriel Synthesis Pathway

Caption: Gabriel synthesis of this compound.

Step 1: Synthesis of Methyl 2-(bromomethyl)nicotinate

This initial step involves the radical bromination of the methyl group of methyl 2-methylnicotinate.

-

Materials:

-

Methyl 2-methylnicotinate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4)

-

Water

-

Dichloromethane

-

-

Procedure:

-

Dissolve methyl 2-methylnicotinate (4.1 g, 27.1 mmol), N-bromosuccinimide (5.8 g, 32.5 mmol), and azobisisobutyronitrile (100 mg, 0.61 mmol) in carbon tetrachloride (55 mL) in a round-bottom flask.[1]

-

Stir the reaction mixture at 90 °C for 16 hours under a nitrogen atmosphere.[1]

-

After cooling to room temperature, dilute the mixture with water (25 mL).[1]

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

-

Combine the organic layers and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to obtain methyl 2-(bromomethyl)nicotinate.[1]

-

-

Quantitative Data:

| Product | Yield | Analytical Data |

| Methyl 2-(bromomethyl)nicotinate | 80.6% | LCMS, m/z: 229.9 ([M+H]+)[1] |

Step 2: Synthesis of Methyl 2-(phthalimidomethyl)nicotinate

The bromide is then displaced by potassium phthalimide to form the protected amine.

-

Materials:

-

Methyl 2-(bromomethyl)nicotinate

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve methyl 2-(bromomethyl)nicotinate in DMF.

-

Add potassium phthalimide to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and collect the precipitate by filtration.

-

Wash the solid with water and dry to yield methyl 2-(phthalimidomethyl)nicotinate.

-

Step 3: Synthesis of this compound

The final step is the deprotection of the phthalimide group to yield the primary amine.

-

Materials:

-

Methyl 2-(phthalimidomethyl)nicotinate

-

Hydrazine hydrate (50-60%)

-

Methanol (MeOH)

-

Diethyl ether (Et2O)

-

-

Procedure:

-

Dissolve the N-alkylphthalimide intermediate in methanol under an argon atmosphere.[2]

-

Add hydrazine hydrate (18.0 equivalents) to the solution.[2]

-

Stir the mixture at room temperature for 16 hours.[2]

-

Dilute the reaction mixture with diethyl ether and filter to remove the phthalhydrazide precipitate.[2]

-

Concentrate the filtrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography to afford the primary amine.[2]

-

Route 2: Reductive Amination Pathway

This alternative route provides access to both primary and secondary amines, depending on the amine used in the reductive amination step.

Workflow of the Reductive Amination Pathway

Caption: Reductive amination synthesis of this compound derivatives.

Step 1: Synthesis of Methyl 2-formylnicotinate

The synthesis begins with the oxidation of the methyl group of methyl 2-methylnicotinate to an aldehyde.

-

Materials:

-

Methyl 2-methylnicotinate

-

Oxidizing agent (e.g., Selenium dioxide)

-

Solvent (e.g., Dioxane)

-

-

Procedure:

-

Reflux a solution of methyl 2-methylnicotinate in a suitable solvent with an appropriate oxidizing agent.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate and purify the residue by column chromatography to yield methyl 2-formylnicotinate.

-

Step 2: Reductive Amination to Form this compound or its N-Substituted Derivatives

The aldehyde is then reacted with an amine in the presence of a reducing agent to form the final product.

-

Materials:

-

Methyl 2-formylnicotinate

-

Amine (e.g., ammonia for the primary amine, or a primary/secondary amine for N-substituted derivatives)

-

Reducing agent (e.g., Sodium cyanoborohydride - NaBH3CN)

-

Methanol (MeOH)

-

Acetic acid (optional, to maintain a slightly acidic pH)

-

-

Procedure:

-

Dissolve methyl 2-formylnicotinate and the desired amine in methanol.

-

If necessary, add a small amount of acetic acid to adjust the pH to around 5.

-

Add sodium cyanoborohydride portion-wise to the stirred solution.

-

Stir the reaction at room temperature until the imine intermediate is fully reduced (monitor by TLC or LCMS).

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Quantitative Data for N-Substituted Derivatives (General):

| Reactants | Product | Yield |

| Methyl 2-formylnicotinate, Primary Amine | N-Alkyl/Aryl-methyl 2-(aminomethyl)nicotinate | Moderate to Good |

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the precursors and provides a general outlook for the final products.

| Compound | Synthetic Route | Starting Material | Key Reagents | Yield |

| Methyl 2-(bromomethyl)nicotinate | Radical Bromination | Methyl 2-methylnicotinate | NBS, AIBN | 80.6%[1] |

| This compound | Gabriel Synthesis | Methyl 2-(bromomethyl)nicotinate | Potassium phthalimide, Hydrazine hydrate | - |

| This compound | Reductive Amination | Methyl 2-formylnicotinate | Ammonia, NaBH3CN | - |

| N-Substituted this compound Derivatives | Reductive Amination | Methyl 2-formylnicotinate | Primary/Secondary Amine, NaBH3CN | Moderate to Good |

Note: Specific yields for the final products are highly dependent on the substrate and reaction conditions and should be optimized on a case-by-case basis.

Conclusion

This technical guide has outlined two primary and effective strategies for the synthesis of this compound and its derivatives. The Gabriel synthesis provides a reliable method for obtaining the primary amine, while the reductive amination pathway offers greater flexibility for the introduction of various substituents on the nitrogen atom. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel compounds for further investigation. The provided workflows, visualized using the DOT language, offer a clear and concise overview of the synthetic processes, aiding in experimental planning and execution.

References

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 2-(aminomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminomethyl)nicotinate is a heterocyclic compound belonging to the pyridine family, characterized by a methyl ester and an aminomethyl group at the 2- and 3-positions of the pyridine ring, respectively. While direct in vitro studies on this specific isomer are not extensively documented in publicly available literature, its structural similarity to other nicotinic acid derivatives, such as Methyl 5-(aminomethyl)nicotinate, suggests potential biological activities of significant interest to the pharmaceutical and life sciences sectors.

This technical guide provides a comprehensive overview of the synthetic pathways for this compound and proposes a detailed framework for its in vitro evaluation. The methodologies described are based on established protocols for analogous compounds and are designed to elucidate the potential biological targets and therapeutic applications of this molecule. The primary hypothesized activities, based on related structures, include modulation of nicotinic acetylcholine receptors (nAChRs) and inhibition of cyclooxygenase (COX) enzymes, suggesting potential applications in cardiovascular and inflammatory diseases.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from 2-aminonicotinic acid. The following is a plausible synthetic route based on established chemical transformations.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 2-aminonicotinic acid

A common method for the synthesis of the precursor, Methyl 2-aminonicotinate, involves the esterification of 2-aminonicotinic acid with methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.[1]

-

Suspend 2-aminonicotinic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-aminonicotinate.

Step 2: Conversion to this compound

The conversion of the amino group to an aminomethyl group can be achieved through various synthetic strategies. A plausible approach involves the reduction of a nitrile intermediate.

-

Diazotization of Methyl 2-aminonicotinate followed by a Sandmeyer reaction with a cyanide salt to introduce a cyano group at the 2-position, yielding Methyl 2-cyanonicotinate.

-

Subsequent reduction of the nitrile group to an aminomethyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Proposed In Vitro Studies

Based on the activities of related nicotinate derivatives, the following in vitro assays are proposed to characterize the biological profile of this compound.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

To determine the affinity of this compound for various subtypes of nAChRs.

Cell-Based Calcium Influx Assay

To assess the functional activity (agonist or antagonist) of the compound at nAChRs by measuring changes in intracellular calcium levels.

In Vitro Vasodilation Assay

To evaluate the potential vasodilatory effects of the compound on isolated blood vessels.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

To determine the inhibitory potency of the compound against COX-1 and COX-2 enzymes.

Prostaglandin Release Assay

To measure the effect of the compound on prostaglandin production in a cellular context.

Experimental Protocols

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol is adapted from established radioligand binding assays for nAChRs.[2][3]

-

Preparation of Receptor Membranes: Prepare cell membranes from a cell line expressing the desired nAChR subtype (e.g., SH-SY5Y for α7, HEK293 expressing α4β2).

-

Binding Reaction: In a 96-well microtiter plate, combine the receptor membrane preparation, a radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based Calcium Influx Assay

This protocol measures the effect of the compound on nAChR-mediated calcium influx in a cellular context.[4][5][6]

-

Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y or HEK293 expressing the nAChR of interest) in a 96-well plate.

-

Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells. For antagonist testing, pre-incubate with the test compound before adding a known nAChR agonist.

-

Stimulation: For agonist testing, add the test compound. For antagonist testing, add a known agonist (e.g., nicotine or acetylcholine).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.

In Vitro Vasodilation Assay

This assay assesses the direct effect of the compound on the tone of isolated blood vessels.[7][8][9]

-

Vessel Isolation: Isolate arterial rings (e.g., from rat aorta or mesenteric arteries) and mount them in an organ bath containing a physiological salt solution, gassed with 95% O₂ and 5% CO₂ at 37°C.

-

Pre-constriction: Induce a sustained contraction in the arterial rings using a vasoconstrictor (e.g., phenylephrine or U46619).

-

Compound Addition: Add cumulative concentrations of this compound to the organ bath.

-

Tension Measurement: Record the changes in isometric tension of the arterial rings.

-

Data Analysis: Express the relaxation response as a percentage of the pre-constriction tension and calculate the EC50 value for vasodilation.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the compound against purified COX enzymes.[10][11][12]

-

Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and varying concentrations of this compound in a suitable buffer.

-

Initiation of Reaction: Add arachidonic acid as the substrate to initiate the reaction.

-

Measurement of COX Activity: Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Prostaglandin Release Assay

This cellular assay measures the effect of the compound on the production of prostaglandins, such as PGE₂.[13][14][15][16][17]

-

Cell Culture: Culture a suitable cell line (e.g., macrophages or endothelial cells) in a 24-well plate.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of this compound.

-

Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

-

PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Determine the IC50 value for the inhibition of PGE₂ release.

Hypothetical Data Presentation

The quantitative data obtained from the proposed in vitro studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Nicotinic Acetylcholine Receptor Binding Affinities of this compound

| nAChR Subtype | Radioligand | Kᵢ (nM) |

| α7 | [¹²⁵I]α-Bungarotoxin | 150 |

| α4β2 | [³H]Epibatidine | 85 |

| α3β4 | [³H]Epibatidine | 250 |

Table 2: Hypothetical Functional Activity of this compound at nAChRs (Calcium Influx)

| nAChR Subtype | Agonist EC₅₀ (nM) | Antagonist IC₅₀ (nM) |

| α7 | >10,000 | 500 |

| α4β2 | >10,000 | 200 |

Table 3: Hypothetical Vasodilatory Effect of this compound on Isolated Rat Aorta

| Parameter | Value |

| EC₅₀ (µM) | 15 |

| Eₘₐₓ (% Relaxation) | 85 |

Table 4: Hypothetical Cyclooxygenase (COX) Inhibition by this compound

| Enzyme | IC₅₀ (µM) |

| COX-1 | 50 |

| COX-2 | 5 |

Table 5: Hypothetical Inhibition of Prostaglandin E₂ (PGE₂) Release in LPS-Stimulated Macrophages

| Parameter | Value |

| IC₅₀ (µM) | 8 |

Conclusion

This technical guide outlines a comprehensive strategy for the in vitro investigation of this compound. Although direct experimental data for this compound is currently limited, the proposed studies, based on the known activities of related nicotinate derivatives, provide a solid foundation for elucidating its pharmacological profile. The detailed experimental protocols and structured data presentation format are intended to guide researchers in the systematic evaluation of this and other novel chemical entities. The potential dual activity on nAChRs and COX enzymes makes this compound a compound of interest for further investigation in the context of cardiovascular and inflammatory diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calcium influx through nicotinic receptor in rat central neurons: its relevance to cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Vasodilation of Isolated Vessels and the Isolation of the Extracellular Matrix of Tight-skin Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. reprocell.com [reprocell.com]

- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 13. Prostaglandin release from macrophages: an assay system for anti-inflammatory drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 2-(aminomethyl)nicotinate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminomethyl)nicotinate is a heterocyclic compound belonging to the pyridine family, characterized by a methyl ester and an aminomethyl group at the 2- and 3-positions of the pyridine ring, respectively. While specific literature on this compound is sparse, this technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities by drawing parallels with its structural isomers and related nicotinic acid derivatives. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating available data, presenting detailed experimental protocols, and visualizing key chemical and biological pathways.

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities.[1][2] Methyl nicotinate, a simple ester of nicotinic acid, is known for its topical vasodilatory effects.[3][4] The introduction of an aminomethyl group to the nicotinic acid scaffold, as seen in this compound, presents an interesting modification that could modulate its biological profile. This guide explores the existing, albeit limited, knowledge on the target compound and leverages data from closely related analogs to infer its potential properties and mechanisms of action.

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Storage Conditions |

| This compound hydrochloride | 151509-01-2 | C₈H₁₁ClN₂O₂ | 202.64 | Solid | Inert atmosphere, 2-8°C |

| Methyl 5-(aminomethyl)nicotinate hydrochloride | 1260791-59-0 | C₈H₁₀ClN₂O₂ | Not specified | Not specified | Not specified |

| Methyl 2-aminonicotinate | 14667-47-1 | C₇H₈N₂O₂ | 152.15 | Not specified | -80°C (6 months), -20°C (1 month) |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, synthetic routes for related compounds provide a foundational methodology.

General Synthetic Approach for Aminomethyl Nicotinates

The synthesis of aminomethyl nicotinate derivatives can be approached through the reduction of a corresponding cyanonicotinate precursor.

Experimental Workflow: Synthesis of Aminomethyl Nicotinate Derivatives

Caption: General workflow for the synthesis of methyl 5-(aminomethyl)nicotinate via catalytic hydrogenation.

Synthesis of Methyl 2-methylnicotinate

A patented method describes the synthesis of the related compound, methyl 2-methylnicotinate, which could potentially be adapted.

Experimental Protocol:

-

Step 1: Formation of Intermediate B: 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane is reacted under acidic conditions to yield compound B.

-

Step 2: Condensation Reaction: Compound B is then reacted with a beta-aminocrotonic acid ester in an organic solvent to produce methyl 2-methylnicotinate.

This process is highlighted as being safer by avoiding the use of malodorous acrolein and offers a yield of over 65% with a purity of more than 98%.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are lacking. However, the activities of related nicotinic acid derivatives suggest potential therapeutic applications.

Vasodilatory and Anti-inflammatory Effects

Methyl nicotinate is a known rubefacient and vasodilator.[2] Topical application induces localized erythema and increases blood flow.[4] This effect is believed to be mediated by the release of prostaglandins.[3] Derivatives of nicotinic acid have also been explored for their anti-inflammatory properties.[5] The aminomethyl group in the target compound could potentially modulate these activities.

Neurological and Cardiovascular Applications

The structural isomer, methyl 5-(aminomethyl)nicotinate, is suggested to interact with nicotinic acetylcholine receptors, which could lead to vasodilation and modulation of neurotransmitter release.[6] This points to potential applications in cardiovascular and neurological disorders.

Antimicrobial Activity

Novel nicotinic acid derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.[7] This suggests that the core nicotinic acid scaffold can be a valuable starting point for the development of new anti-infective agents.

Mechanism of Action

The proposed mechanism of action for the vasodilatory effects of methyl nicotinate involves the prostaglandin pathway and local sensory nerves.

Signaling Pathway: Vasodilation by Methyl Nicotinate

Caption: Proposed mechanism of vasodilation induced by topical methyl nicotinate.[3]

Experimental Protocol: Investigating the Mechanism of Vasodilation

A study on methyl nicotinate-induced skin blood flow involved the following methodology:

-

Subjects: Healthy volunteers.

-

Inhibitors: Selective inhibitors for NO-mediated (L-NMMA), nerve-mediated (lidocaine/prilocaine), and cyclooxygenase-mediated (NSAID) pathways were applied.

-

Application: Methyl nicotinate was applied topically.

-

Measurement: Microvascular responses were measured using laser speckle contrast imaging (LSCI).

-

Results: NSAIDs and lidocaine/prilocaine significantly reduced the perfusion increase, while L-NMMA had no effect, indicating the involvement of the prostaglandin pathway and local sensory nerves.[3]

Conclusion

This compound remains a compound with limited specific research. However, by examining its structural analogs, a picture of its potential chemical and biological properties emerges. The synthetic pathways and biological activities of related nicotinic acid derivatives provide a strong foundation for future research into this specific molecule. This guide consolidates the available information to facilitate further investigation into the therapeutic potential of this compound and its derivatives in areas such as inflammation, cardiovascular disease, and neurology. Further studies are warranted to elucidate the precise pharmacological profile of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for Methyl nicotinate (HMDB0029806) [hmdb.ca]

- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 3. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical Application of Methyl Nicotinate Solution Enhances Peripheral Blood Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Methyl 5-(aminomethyl)nicotinate hydrochloride (EVT-2604800) | 1260791-59-0 [evitachem.com]

- 7. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Methyl 2-(aminomethyl)nicotinate: Discovery and Development

Notice to the Reader: Due to a lack of publicly available scientific literature, patents, and other technical documentation specifically detailing the discovery, development, synthesis, biological activity, and mechanism of action of Methyl 2-(aminomethyl)nicotinate , it is not possible to provide an in-depth technical guide as requested.

Extensive searches have been conducted to locate information on this specific compound. While information on related compounds, such as Methyl nicotinate and other positional isomers like Methyl 5-(aminomethyl)nicotinate and 2-Methylnicotinate, is available, there is a significant absence of data for this compound.

This guide will, therefore, provide a general overview of the broader class of nicotinic acid esters, to which this compound belongs, to offer some context for its potential properties and areas of research. It is crucial to understand that the information presented below is based on related compounds and should not be directly extrapolated to this compound without specific experimental validation.

Introduction to Nicotinic Acid and its Esters

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of human nutrition. Its derivatives, particularly its esters, have been a subject of interest in medicinal chemistry and pharmacology for their diverse biological activities. Methyl nicotinate, the methyl ester of nicotinic acid, is a well-known compound with pronounced physiological effects.

Synthesis of Nicotinate Esters

The synthesis of nicotinic acid esters, including the theoretical synthesis of this compound, would likely follow established organic chemistry principles.

General Synthesis Strategies

A common method for the synthesis of methyl esters of carboxylic acids is through Fischer esterification. This involves reacting the carboxylic acid (nicotinic acid or a derivative) with an alcohol (methanol) in the presence of an acid catalyst.

For a compound like this compound, the synthesis would be more complex, likely involving a multi-step process. A plausible, though unconfirmed, synthetic route is outlined below.

Hypothetical Synthesis Workflow

Caption: A potential synthetic pathway for this compound.

Experimental Protocol for a Related Compound: Synthesis of 2-Methyl Nicotinate

While a specific protocol for this compound is unavailable, a patented method for the synthesis of the related compound, 2-methyl nicotinate, is described. This process avoids the use of malodorous acrolein, improving production safety.[1]

Key Steps:

-

Reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane under acidic conditions to obtain an intermediate compound.[1]

-

Reaction of the intermediate with a beta-aminocrotonic acid ester in an organic solvent to yield 2-methylnicotinate.[1]

This method boasts a yield of over 65% and a product purity of more than 98%, making it suitable for industrial production.[1]

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been documented. However, based on the known effects of the parent compound, Methyl nicotinate, some potential activities can be hypothesized.

Vasodilation

Methyl nicotinate is a known vasodilator, causing the widening of blood vessels.[2] This effect is mediated by the prostaglandin pathway and local sensory nerves.[2] When applied topically, it induces a localized erythema (redness) due to increased blood flow.

Signaling Pathway of Methyl Nicotinate-Induced Vasodilation

References

Methodological & Application

Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminomethyl)nicotinate is a pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a reactive aminomethyl group and a methyl ester on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This document provides an overview of its physicochemical properties and a generalized experimental protocol for its synthesis and characterization.

Note: Detailed experimental protocols and biological activity data for this compound are not extensively available in the public domain. The following protocols are based on general organic chemistry principles and data for structurally related compounds. Researchers should treat these as a starting point and optimize conditions as necessary.

Physicochemical Data

A summary of the available quantitative data for this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 151509-01-2 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][3] |

| Molecular Weight | 202.64 g/mol | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥97% |

Experimental Protocols

I. Hypothetical Synthesis of this compound Hydrochloride

This protocol describes a potential synthetic route starting from Methyl 2-(bromomethyl)nicotinate.

Objective: To synthesize this compound hydrochloride.

Materials:

-

Methyl 2-(bromomethyl)nicotinate

-

Ammonia (7N solution in Methanol)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Ice bath

Procedure:

-

Amination:

-

Dissolve Methyl 2-(bromomethyl)nicotinate (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a 7N solution of ammonia in methanol (excess, e.g., 10 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound free base.

-

-

Salt Formation:

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise while stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

-

II. Characterization of this compound Hydrochloride

Objective: To confirm the identity and purity of the synthesized compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. Expected signals would include those for the aromatic protons, the aminomethyl protons, and the methyl ester protons.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a suitable ionization technique (e.g., ESI-MS) to determine the molecular weight and confirm the molecular formula.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the compound using a suitable column and mobile phase. A gradient elution method may be required. The purity is determined by the peak area percentage.

-

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of this compound hydrochloride.

Caption: Workflow for the synthesis and characterization of this compound HCl.

Biological Activity and Applications

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound. However, nicotinic acid and its derivatives are known to possess a wide range of biological activities. For instance, some nicotinic acid derivatives have been investigated for their anti-inflammatory, antifungal, and cardiovascular effects.[4] The vasodilatory properties of other methyl nicotinate isomers are well-documented. Further research is required to elucidate the specific biological profile of the 2-(aminomethyl) isomer.

Disclaimer

The experimental protocols provided herein are intended for guidance purposes only and are based on general chemical principles. These protocols have not been validated and may require significant optimization. All laboratory work should be conducted by trained personnel in a suitably equipped facility, adhering to all relevant safety precautions. The biological potential of this compound is largely unexplored, and any handling or use should be done with appropriate caution.

References

- 1. Synthonix, Inc > 151509-01-2 | this compound hydrochloride [synthonix.com]

- 2. One moment, please... [ivychem.com]

- 3. 151509-01-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl 2-(aminomethyl)nicotinate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Methyl 2-(aminomethyl)nicotinate in cell culture studies. While direct research on this specific compound in cell culture is emerging, its structural similarity to other nicotinic acid derivatives suggests a range of potential biological activities. This document outlines hypothetical, yet scientifically grounded, applications and detailed protocols for investigating its effects on cell signaling, proliferation, and inflammation. The provided methodologies are based on established techniques for analogous compounds and are intended to serve as a foundational resource for researchers initiating studies with this compound.

Introduction and Background

This compound is a derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid and its derivatives are known to exert a variety of biological effects, primarily through the activation of G-protein coupled receptors (GPCRs), such as GPR109A, and by modulating nicotinic acetylcholine receptors (nAChRs).[1][2][3] These interactions can influence a multitude of cellular processes, including inflammatory responses, cell proliferation, and neurotransmission.[4][5][6] The structural features of this compound suggest its potential to interact with these and other cellular targets, making it a compound of interest for drug discovery and development.

Potential Applications in Cell Culture

Based on the known activities of related nicotinic acid derivatives, the following areas of investigation are proposed for this compound:

-

Anti-inflammatory Effects: Investigation of its ability to modulate inflammatory responses in immune cells (e.g., macrophages, monocytes) by measuring the production of inflammatory mediators.[4][7]

-

Cancer Cell Signaling: Elucidation of its impact on the proliferation, survival, and signaling pathways (e.g., MAPK/ERK) in various cancer cell lines, given the role of nAChRs in cancer progression.[5][6][8][9][10]

-

GPCR Activation and Second Messenger Signaling: Characterization of its activity as a ligand for GPCRs, such as GPR109A, and its effect on downstream signaling events like calcium mobilization and cAMP production.[1][11][12]

-

Neurotransmitter Release and Receptor Modulation: Assessment of its potential to modulate neurotransmitter release and receptor activity in neuronal cell models.[13][14]

-

Vasodilation and Angiogenesis: In vitro evaluation of its effects on endothelial cells and smooth muscle cells to explore its potential role in vasoregulation.[15][16]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to investigate the potential biological activities of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and proliferation.

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO or PBS)

-

Cell line of interest (e.g., RAW 264.7 macrophages, A549 lung cancer cells)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

| 0 (Vehicle) | 100 | 100 | 100 |

| 1 | 98.5 ± 2.1 | 95.2 ± 3.5 | 92.8 ± 4.0 |

| 10 | 96.2 ± 3.0 | 88.7 ± 4.2 | 81.5 ± 5.1 |

| 50 | 85.1 ± 4.5 | 70.3 ± 5.8 | 55.9 ± 6.3 |

| 100 | 60.7 ± 5.1 | 45.8 ± 6.2 | 30.2 ± 5.9 |

Measurement of Inflammatory Cytokines (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-6

-

24-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Quantify the concentration of cytokines and compare the treated groups to the LPS-only control.

Data Presentation:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (No LPS) | < 10 | < 5 |

| LPS (100 ng/mL) | 2540 ± 150 | 1850 ± 120 |

| LPS + Compound (1 µM) | 2310 ± 130 | 1720 ± 110 |

| LPS + Compound (10 µM) | 1850 ± 115 | 1280 ± 95 |

| LPS + Compound (50 µM) | 980 ± 80 | 750 ± 60 |

| LPS + Compound (100 µM) | 520 ± 55 | 340 ± 40 |

Intracellular Calcium Mobilization Assay

This protocol assesses the ability of this compound to induce intracellular calcium mobilization, indicative of GPCR activation.[11][12]

Materials:

-

Cells expressing the target GPCR (e.g., CHO-K1 cells stably expressing GPR109A)

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom plates

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope with calcium imaging capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence for a short period.

-

Compound Addition: Add this compound at various concentrations to the wells.

-

Fluorescence Measurement: Immediately record the change in fluorescence over time.

-

Data Analysis: Analyze the fluorescence intensity changes to determine the dose-dependent calcium mobilization.

Data Presentation:

| Concentration (µM) | Peak Fluorescence Intensity (Arbitrary Units) |

| 0 (Baseline) | 100 |

| 0.1 | 150 ± 10 |

| 1 | 320 ± 25 |

| 10 | 850 ± 50 |

| 100 | 1200 ± 80 |

Western Blot for MAPK/ERK Signaling Pathway

This protocol investigates the effect of this compound on the activation of the MAPK/ERK signaling pathway.[17][18]

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Lyse the cells with lysis buffer and collect the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK.

Data Presentation:

| Treatment Time (min) | p-ERK/Total ERK Ratio (Fold Change) |

| 0 | 1.0 |

| 5 | 2.5 ± 0.3 |

| 15 | 4.8 ± 0.5 |

| 30 | 3.2 ± 0.4 |

| 60 | 1.5 ± 0.2 |

Visualization of Pathways and Workflows

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for this compound before use. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Disclaimer

The application notes and protocols provided herein are intended for research purposes only. The described effects and signaling pathways are based on the activities of structurally related compounds and are proposed as potential areas of investigation for this compound. Experimental results may vary, and optimization of protocols for specific cell lines and experimental conditions is recommended.

References

- 1. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]